molecular formula C10H10 B1213310 1,4-Dihydronaphthalene CAS No. 612-17-9

1,4-Dihydronaphthalene

Cat. No. B1213310
CAS RN: 612-17-9
M. Wt: 130.19 g/mol
InChI Key: FUPIVZHYVSCYLX-UHFFFAOYSA-N
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Description

1,4-Dihydronaphthalene is an aromatic hydrocarbon with the molecular formula C10H10 . It is a derivative of naphthalene and differs from it by having a partially saturated ring .


Synthesis Analysis

1,4-Dihydronaphthalene can be synthesized by reducing naphthalene with sodium in ethanol . Another method involves the dearomative 1,4-difunctionalization of naphthalenes via a palladium-catalyzed tandem Heck/Suzuki coupling reaction . This reaction results in three types of 1,4-dihydronaphthalene-based spirocyclic compounds .


Molecular Structure Analysis

The molecular formula of 1,4-Dihydronaphthalene is C10H10 . Its molecular weight is 130.19 g/mol . The InChIKey of 1,4-Dihydronaphthalene is FUPIVZHYVSCYLX-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,4-Dihydronaphthalene can undergo a palladium-catalyzed dearomative 1,4-diarylation or 1,4-vinylarylation reaction via a tandem Heck/Suzuki sequence . This reaction is key to the transformation of naphthalene into 1,4-dihydronaphthalene .


Physical And Chemical Properties Analysis

1,4-Dihydronaphthalene has a molecular weight of 130.19 g/mol . It has a molecular formula of C10H10 . The InChI of 1,4-Dihydronaphthalene is InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9 (10)5-1/h1-6H,7-8H2 .

Scientific Research Applications

Organic Synthesis: Dearomative Difunctionalization

1,4-Dihydronaphthalene is used in the dearomative difunctionalization of naphthalenes. This process involves a palladium-catalyzed tandem Heck/Suzuki coupling reaction, which is a key transformation in the synthesis of valuable three-dimensional molecules from simple planar aromatics . The reaction yields various spirocyclic compounds with excellent regio- and diastereoselectivities.

Thermochemical Applications

The compound’s reaction thermochemistry data are essential for understanding its behavior in various chemical reactions. For instance, the hydrogenation of 1,4-Dihydronaphthalene to form tetralin (C10H12) has a specific enthalpy change, which is crucial for designing energy-efficient processes .

Material Science: Spirocyclic Compounds

In material science, 1,4-Dihydronaphthalene-based spirocyclic compounds are synthesized for their potential applications in organic electronics and photonics due to their unique structural properties .

Analytical Chemistry: Mass Spectrometry

1,4-Dihydronaphthalene is analyzed using mass spectrometry to determine its molecular structure and fragmentation patterns. This information is vital for identifying the compound in complex mixtures and understanding its reactivity .

UV/Visible Spectroscopy

The UV/Visible spectrum of 1,4-Dihydronaphthalene provides insights into its electronic structure and potential applications in UV-sensitive materials or as a UV-blocking agent .

Novel Dihydronaphthalenes Synthesis

Researchers have developed methods for the synthesis of novel dihydronaphthalenes, which are intermediates in the production of complex organic molecules. These methods involve cyclization reactions that are key to creating new pharmaceuticals and agrochemicals .

Reaction Optimization

1,4-Dihydronaphthalene is used in reaction optimization studies to improve yields and selectivity of chemical reactions. This is particularly important in industrial chemistry where process efficiency can significantly impact production costs .

Environmental Chemistry: Hydrocarbon Analysis

In environmental chemistry, 1,4-Dihydronaphthalene is studied as part of hydrocarbon analysis to assess pollution levels and the environmental impact of hydrocarbon spills .

Safety And Hazards

When handling 1,4-Dihydronaphthalene, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The dearomative functionalization reactions of 1,4-Dihydronaphthalene represent an important strategy for the synthesis of valuable three-dimensional molecules from simple planar aromatics . The application of endocyclic C=C bonds of heteroarenes as non-classic olefins has enabled a number of efficient dearomative difunctionalization reactions .

properties

IUPAC Name

1,4-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPIVZHYVSCYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060607
Record name 1,4-Dihydronaphthalene
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Molecular Weight

130.19 g/mol
Source PubChem
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Product Name

1,4-Dihydronaphthalene

CAS RN

612-17-9
Record name 1,4-Dihydronaphthalene
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Record name Naphthalene, 1,4-dihydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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